molecular formula C11H8Cl2N4OS B3003759 1-(2,4-dichloro-5-methoxyphenyl)-5-(2-propynylsulfanyl)-1H-1,2,3,4-tetraazole CAS No. 866051-74-3

1-(2,4-dichloro-5-methoxyphenyl)-5-(2-propynylsulfanyl)-1H-1,2,3,4-tetraazole

Cat. No.: B3003759
CAS No.: 866051-74-3
M. Wt: 315.17
InChI Key: UNDREAJUFWZFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichloro-5-methoxyphenyl)-5-(2-propynylsulfanyl)-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C11H8Cl2N4OS and its molecular weight is 315.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on azoles, including 1,2,3,4-tetrazoles, has explored various synthesis methods and chemical reactions. For instance, 4,5-dibromo-1H-1,2,3-triazole has been synthesized through various routes and reacted with different chlorides to produce substituted triazoles, showcasing the diverse chemical transformations possible with azole derivatives (Iddon & Nicholas, 1996).
  • The crystal structure of certain tetrazole derivatives has been studied, providing insights into the physical characteristics of these compounds, which is essential for understanding their potential applications (Al-Hourani et al., 2015).

Antimicrobial and Antifungal Properties

  • Research into the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives has identified compounds with good to moderate activities against various microorganisms, suggesting potential pharmaceutical applications (Bektaş et al., 2007).

Corrosion Inhibition

  • The use of 1,2,4-triazole compounds in corrosion control of metals, such as mild steel, has been explored. The efficiency of these compounds as corrosion inhibitors in acidic environments highlights their potential in industrial applications (Bentiss et al., 2009).

Electrochemistry and Biological Activity

  • Studies on the electrochemistry of tetrazole derivatives, particularly in relation to their antimycobacterial properties, demonstrate the utility of these compounds in medicinal chemistry (Nesměrák et al., 2010).

Structural and Pharmacological Analysis

  • The development of hydrazides and ylidenhydrazides of 1,2,4-triazole derivatives, alongside their antimicrobial properties, underscores their potential as pharmaceutical agents (Samelyuk & Kaplaushenko, 2013).

Anti-inflammatory Potential

  • Investigations into novel molecules like 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide, which is structurally related to 1,2,3,4-tetrazoles, show promise in the development of anti-inflammatory agents (Moloney, 2000).

Dendrimer Synthesis

  • The synthesis of 1,2,4-triazole dendrimers, using these compounds as building blocks, suggests potential applications in areas requiring high heteroatom content or improved resistance to conditions (Maes, Verstappen, & Dehaen, 2006).

Properties

IUPAC Name

1-(2,4-dichloro-5-methoxyphenyl)-5-prop-2-ynylsulfanyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4OS/c1-3-4-19-11-14-15-16-17(11)9-6-10(18-2)8(13)5-7(9)12/h1,5-6H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDREAJUFWZFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=NN=N2)SCC#C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.